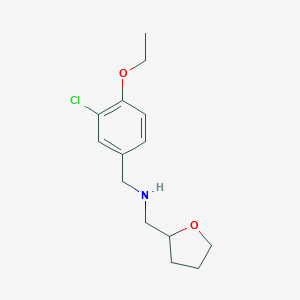
1-(3-chloro-4-ethoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chloro-4-ethoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)methanamine, also known as TFMPP, is a chemical compound that has been widely studied for its potential use in scientific research. TFMPP belongs to a class of compounds known as phenethylamines, which are known to have a range of physiological and biochemical effects.
作用機序
The exact mechanism of action of 1-(3-chloro-4-ethoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)methanamine is not fully understood, but it is believed to act as a serotonin receptor agonist, particularly on the 5-HT1A and 5-HT2A receptors. It may also have activity at other receptors, including the dopamine and norepinephrine receptors.
Biochemical and physiological effects:
1-(3-chloro-4-ethoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)methanamine has been shown to have a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It may also have effects on mood, cognition, and behavior.
実験室実験の利点と制限
One advantage of using 1-(3-chloro-4-ethoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)methanamine in lab experiments is that it is relatively easy to synthesize and has a well-established mechanism of action. However, its effects can be highly variable and may be influenced by a range of factors, including the dose used, the route of administration, and the species being studied.
将来の方向性
There are a number of potential future directions for research on 1-(3-chloro-4-ethoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)methanamine, including its use in the study of the serotonin system, its potential therapeutic applications, and its use in the development of new drugs for the treatment of psychiatric and neurological disorders. Further research is also needed to better understand the biochemical and physiological effects of 1-(3-chloro-4-ethoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)methanamine and to develop more effective methods for its synthesis and administration.
合成法
The synthesis of 1-(3-chloro-4-ethoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)methanamine can be achieved through a number of different methods, including the use of reductive amination and Grignard reactions. One common synthesis method involves the reaction of 3-chloro-4-ethoxyphenylacetonitrile with tetrahydrofuran-2-ylmagnesium bromide, followed by reduction with lithium aluminum hydride.
科学的研究の応用
1-(3-chloro-4-ethoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)methanamine has been studied for its potential use in a wide range of scientific research applications, including its effects on the central nervous system, its potential use as a therapeutic agent, and its use in the study of drug interactions.
特性
分子式 |
C14H20ClNO2 |
|---|---|
分子量 |
269.77 g/mol |
IUPAC名 |
N-[(3-chloro-4-ethoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine |
InChI |
InChI=1S/C14H20ClNO2/c1-2-17-14-6-5-11(8-13(14)15)9-16-10-12-4-3-7-18-12/h5-6,8,12,16H,2-4,7,9-10H2,1H3 |
InChIキー |
VWALHGHITFHASY-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)CNCC2CCCO2)Cl |
正規SMILES |
CCOC1=C(C=C(C=C1)CNCC2CCCO2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-Benzo[1,3]dioxol-5-ylmethyl-4-ethoxy-benzenesulfonamide](/img/structure/B275444.png)




![4-{[(3-Chlorophenyl)amino]carbonyl}isophthalic acid](/img/structure/B275455.png)
![2,5-dichloro-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide](/img/structure/B275458.png)
![2,4,6-trimethyl-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide](/img/structure/B275459.png)

![N-[(furan-2-yl)methyl]-4-methoxynaphthalene-1-sulfonamide](/img/structure/B275469.png)
![N'-{[5-(2-cyanophenyl)-2-furyl]methylene}isonicotinohydrazide](/img/structure/B275472.png)
![N-[(Z)-[5-(3,4-dimethyl-5-nitrophenyl)furan-2-yl]methylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide](/img/structure/B275474.png)